molecular formula C31H35NO5S2 B1139269 NB-598 (Maleate) CAS No. 136719-26-1

NB-598 (Maleate)

Cat. No. B1139269
CAS RN: 136719-26-1
M. Wt: 565.743
InChI Key: QGUWPAYJKVJWEK-JVTXGDFZSA-N
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Description

NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE), and suppresses triglyceride biosynthesis through the farnesol pathway . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of NB-598 (Maleate) is C31H35NO5S2 . It has a molecular weight of 565.74 . The structure contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

NB-598 (Maleate) is a solid substance . It has a molecular weight of 565.74 and a molecular formula of C31H35NO5S2 . It is soluble in DMSO, with a solubility of ≥16.5 mg/mL .

Scientific Research Applications

  • NB-598 as a Squalene Epoxidase Inhibitor : NB-598 has been identified as a potent competitive inhibitor of squalene epoxidase, an enzyme involved in cholesterol biosynthesis. It inhibits cholesterol synthesis in human cells and animal models, leading to reduced serum cholesterol levels (Horie et al., 1990).

  • Pharmacokinetics and Pharmacodynamics in Malaria Treatment : A study on Arterolane Maleate, a compound distinct from NB-598 but relevant due to the maleate component, discusses its use in treating malaria. This study focuses on the pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria (Gautam et al., 2011).

  • Effects on Cholesterol Metabolism : Further research on NB-598's effects on cholesterol metabolism showed its impact on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and low-density-lipoprotein (LDL) receptor in Hep G2 cells. This study helps in understanding the broader implications of NB-598 on cholesterol regulatory mechanisms (Hidaka et al., 1991).

  • Hypolipidemic Effects in Animal Models : NB-598 has been shown to have hypolipidemic effects in dogs. It effectively decreased serum total cholesterol levels, influenced lipoprotein cholesterol, and altered phospholipid and triacylglycerol levels. These results support its potential use in treating hyperlipidemia (Horie et al., 1991).

Mechanism of Action

NB-598 (Maleate) acts as a potent and competitive inhibitor of squalene epoxidase (SE), an enzyme involved in cholesterol biosynthesis . By inhibiting SE, NB-598 suppresses triglyceride biosynthesis through the farnesol pathway . In vitro studies have shown that NB-598 (10 μM) causes a 36±7% reduction in total cholesterol level of MIN6 cells .

Safety and Hazards

NB-598 (Maleate) should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It should only be used in areas with appropriate exhaust ventilation . In case of accidental exposure, it’s recommended to flush the affected area with copious amounts of water and seek medical attention .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWPAYJKVJWEK-JVTXGDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NB-598 (Maleate)

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